

An In-depth Technical Guide to 2-Mercapto-5-nitronicotinonitrile

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Compound of Interest

Compound Name: 2-Mercapto-5-nitronicotinonitrile

Cat. No.: B1643598

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of **2-Mercapto-5-nitronicotinonitrile**. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights. We delve into the nuanced reactivity of its key functional groups—the thiol, nitrile, and nitro moieties—and present detailed protocols for its synthesis and characterization. The guide aims to serve as an essential resource for leveraging this versatile heterocyclic building block in the design and development of novel chemical entities.

Introduction: The Strategic Value of a Multifunctional Scaffold

2-Mercapto-5-nitronicotinonitrile is a substituted pyridine derivative that has garnered interest as a versatile scaffold in medicinal chemistry and materials science.[1] Its structure incorporates three distinct and reactive functional groups: a nucleophilic thiol (or its tautomeric thione form), an electrophilic nitrile, and an electron-withdrawing nitro group on an aromatic

pyridine core. This unique combination makes it a powerful building block for constructing more complex molecular architectures.

The pyridine ring itself is a cornerstone of over 7,000 medically significant compounds.[2] When functionalized, as in this case, it offers multiple vectors for chemical modification. The nitrile group, in particular, is a valuable pharmacophore, known to enhance binding affinity and improve pharmacokinetic profiles in drug candidates.[3] More than 30 FDA-approved pharmaceuticals contain a nitrile group, highlighting its importance in modern drug design.[3] This guide will provide the foundational chemical knowledge required to expertly utilize **2-Mercapto-5-nitronicotinonitrile** in various research and development applications.

Molecular Structure and Physicochemical Properties

The formal name, **2-Mercapto-5-nitronicotinonitrile**, describes one of two possible tautomers. In the solid state and in solution, it predominantly exists in the pyridinethione form, 5-nitro-2-thioxo-1,2-dihydropyridine-3-carbonitrile, due to the greater stability of the amide-like system. This tautomerism is a critical aspect of its chemistry, influencing its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of **2-Mercapto-5-nitronicotinonitrile**

Property	Value	Source(s)
CAS Number	17649-16-0	-
Molecular Formula	C ₆ H ₃ N ₃ O ₂ S	[4]
Molecular Weight	181.18 g/mol	Derived from Formula
Appearance	Yellowish-brown crystalline powder	[4]
Melting Point	Approx. 188°C (for the related 2-Mercapto-5-nitropyridine)	[5]
Solubility	Varies; generally soluble in polar organic solvents like DMF, DMSO.	[6]

Note: Some properties are inferred from structurally similar compounds due to limited direct data for the title compound.

Synthesis and Purification: A Validated Protocol

The synthesis of **2-Mercapto-5-nitronicotinonitrile** is typically achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitronicotinonitrile, with a sulfur source. The following protocol details a reliable method for its preparation.

Causality Behind Experimental Choices:

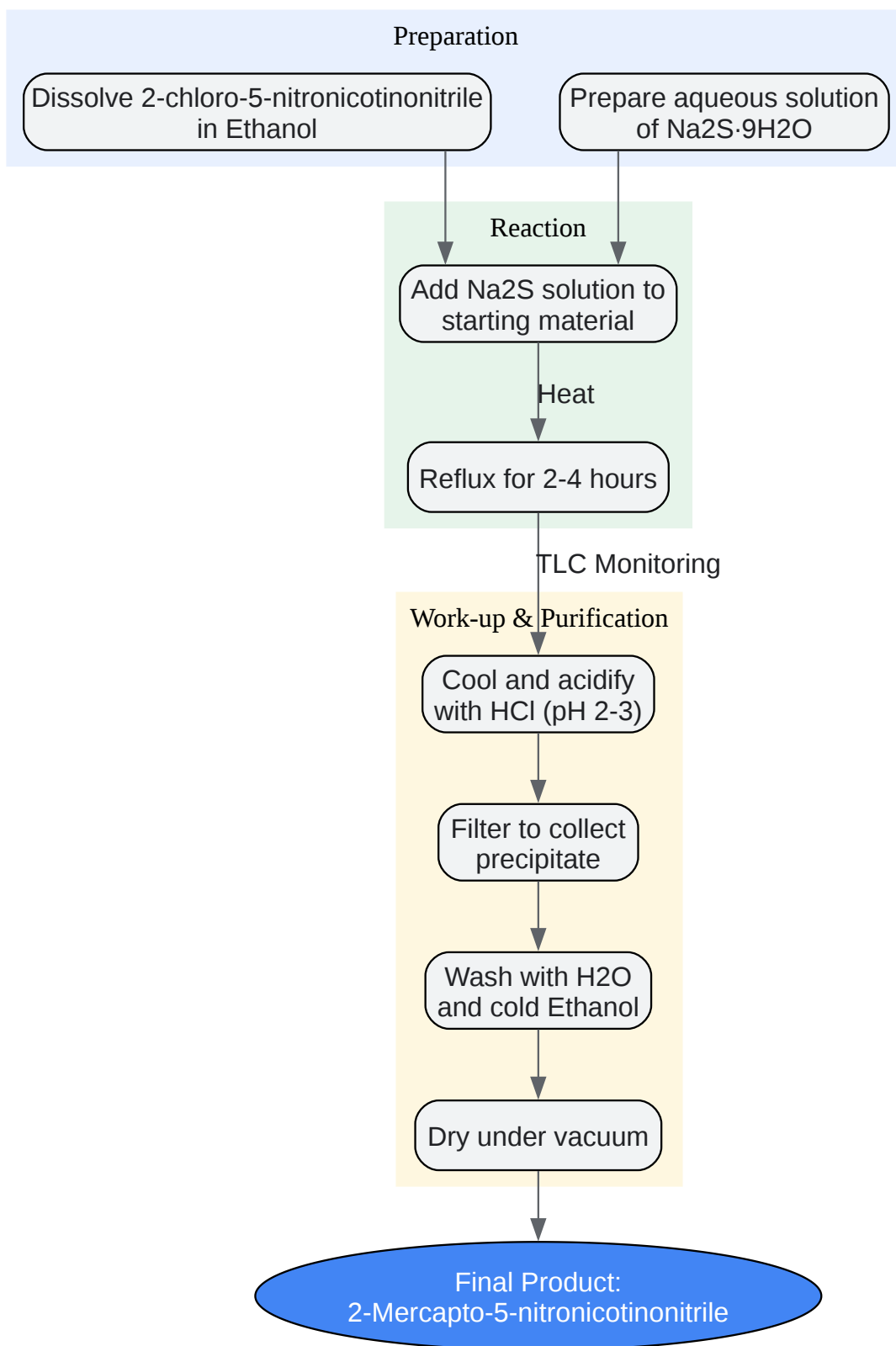
- **Starting Material:** 2-chloro-5-nitronicotinonitrile is an ideal precursor. The chlorine at the 2-position is highly activated towards nucleophilic substitution by the strong electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group at the 5-position.
- **Sulfur Source:** Sodium hydrosulfide (NaSH) is a common and effective nucleophile for introducing a thiol group. It is generated in situ from sodium sulfide (Na₂S) and an acid or used directly.
- **Solvent:** A polar protic solvent like ethanol or methanol is chosen to dissolve the ionic sulfur reagent and the polar starting material.
- **Temperature:** Refluxing provides the necessary activation energy to drive the substitution reaction to completion in a reasonable timeframe.
- **Work-up:** Acidification of the reaction mixture is crucial. The initial product is the sodium thiolate salt. Adding acid (e.g., HCl) protonates the thiolate to yield the desired neutral mercapto/thione product, causing it to precipitate from the aqueous solution.

Experimental Protocol: Synthesis of 2-Mercapto-5-nitronicotinonitrile

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-nitronicotinonitrile (1.0 eq) in ethanol (10 mL per gram of starting material).

- **Nucleophile Addition:** In a separate flask, prepare a solution of sodium sulfide nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$, 1.2 eq) in water (5 mL per gram). Add this solution dropwise to the stirred solution of the starting material at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Isolation:** Cool the mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture by adding 2M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. A yellow precipitate will form.
- **Purification:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.
- **Drying & Characterization:** Dry the purified product under vacuum. The structure and purity should be confirmed by ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry.

Workflow Visualization



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Caption: Synthesis workflow for **2-Mercapto-5-nitronicotinonitrile**.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for 5-nitro-2-thioxo-1,2-dihydropyridine-3-carbonitrile, the dominant tautomer.

- Infrared (IR) Spectroscopy:
 - N-H Stretch: A broad absorption band around 3100-3300 cm^{-1} corresponding to the N-H bond of the pyridinethione ring.
 - $\text{C}\equiv\text{N}$ Stretch: A sharp, strong absorption peak around 2220-2240 cm^{-1} .^[7] The nitrile stretch is a highly reliable diagnostic peak.
 - C=S (Thione) Stretch: A medium intensity band in the region of 1100-1250 cm^{-1} .
 - NO_2 Stretch: Two strong bands, one for the asymmetric stretch ($\sim 1530 \text{ cm}^{-1}$) and one for the symmetric stretch ($\sim 1350 \text{ cm}^{-1}$).
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - N-H Proton: A broad singlet, typically downfield ($>10 \text{ ppm}$), which is exchangeable with D_2O .
 - Aromatic Protons: The pyridine ring will show two doublets in the aromatic region (typically 8.0-9.5 ppm). These correspond to the protons at the 4- and 6-positions. They will appear as an AX spin system with a small coupling constant ($J \approx 2\text{-}3 \text{ Hz}$).
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - C=S Carbon: The thione carbon is expected to appear significantly downfield, in the range of 175-185 ppm.
 - Nitrile Carbon ($\text{C}\equiv\text{N}$): This carbon typically absorbs in the 115-120 ppm region.^[7]
 - Aromatic Carbons: Four signals are expected for the pyridine ring carbons, with chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group will be significantly deshielded.

- Mass Spectrometry (MS):
 - The molecular ion peak (M^+) should be observed at $m/z = 181$, corresponding to the molecular weight of the compound.

Chemical Reactivity and Derivatization

The synthetic utility of **2-Mercapto-5-nitronicotinonitrile** stems from the distinct reactivity of its three functional groups. This allows for selective modifications to build molecular complexity.

Reactivity of the Thiol/Thione Group

The sulfur atom is the most nucleophilic site in the molecule. It readily undergoes S-alkylation when treated with alkyl halides in the presence of a mild base (e.g., K_2CO_3 , Et_3N). This is a robust method for introducing a wide variety of side chains.^{[8][9]}

Reactivity of the Nitrile Group

The nitrile group can act as an electrophile or be transformed into other functional groups.

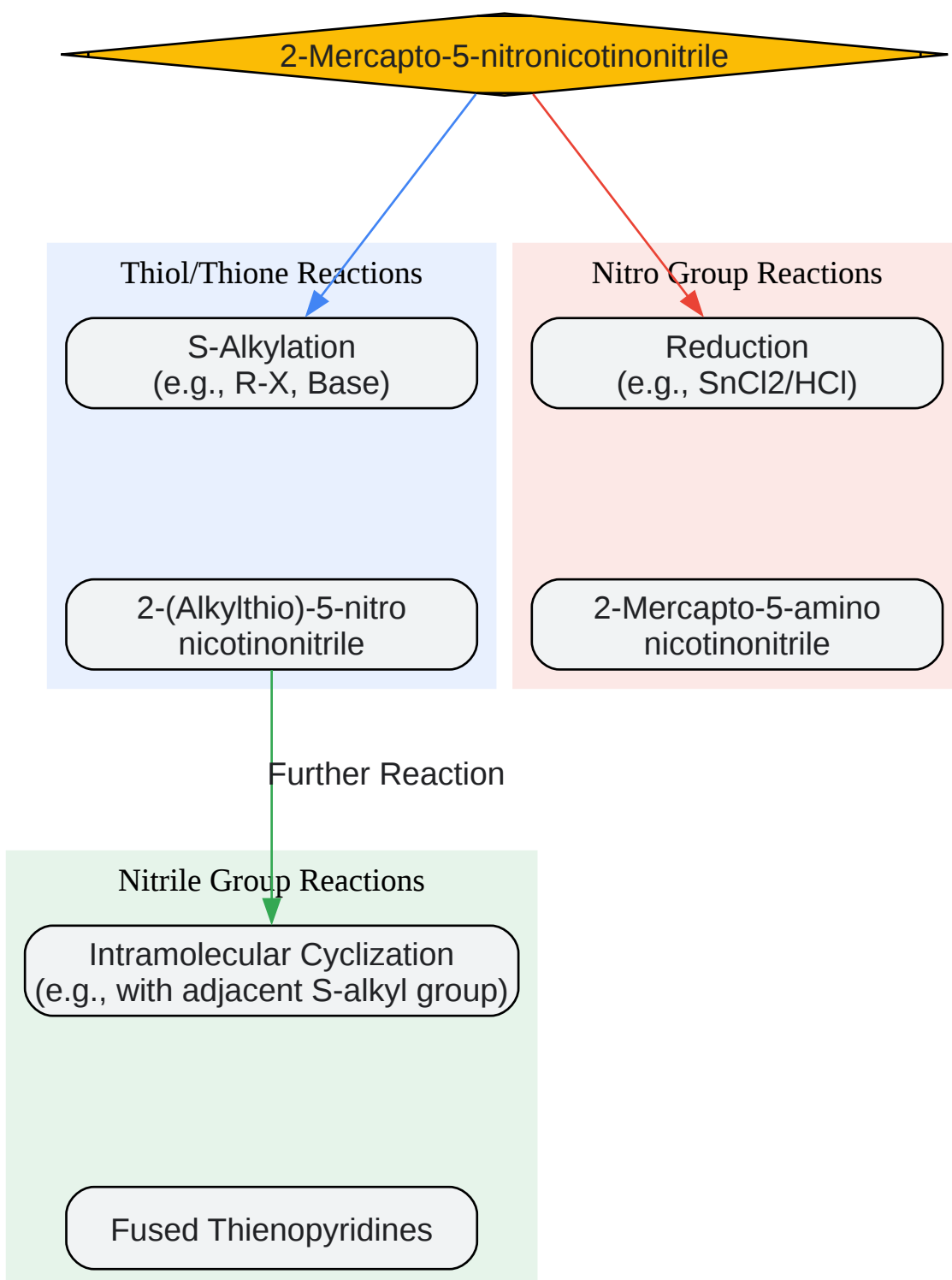
- Hydrolysis: It can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions.
- Cyclization: The nitrile group is often used as an electrophilic partner in intramolecular cyclization reactions to form fused heterocyclic systems, such as thienopyridines, which are known to have potent biological activities.^{[8][9]}

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that activates the pyridine ring.

- Reduction: It can be selectively reduced to an amino group ($-NH_2$) using various reducing agents (e.g., $SnCl_2/HCl$, $H_2/Pd-C$). This introduces a nucleophilic amino group, opening up further avenues for derivatization, such as amide bond formation or diazotization reactions.

Visualization of Core Reactivity



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Caption: Key reaction pathways for derivatizing the title compound.

Applications in Research and Development

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, found in several marketed drugs, including kinase inhibitors like bosutinib and neratinib.[10][11] Derivatives of **2-Mercapto-5-nitronicotinonitrile** are explored for a range of therapeutic applications:

- **Anticancer Agents:** The ability to synthesize thienopyridine derivatives makes this compound a valuable precursor for creating novel kinase inhibitors and other antiproliferative agents.[8][12] The nitrile and pyridine nitrogen can act as key hydrogen bond acceptors in enzyme active sites.[9]
- **Antimicrobial Agents:** Pyridine-thione derivatives have been investigated for their antimicrobial properties.
- **Coordination Chemistry:** The thiol group is an excellent ligand for coordinating with metal ions, making its derivatives useful in the development of sensors and catalysts.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

- **Personal Protective Equipment (PPE):** Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.
- **Handling:** Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[13]
- **Hazardous Combustion Products:** In case of fire, hazardous decomposition products can include nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[13]

Conclusion

2-Mercapto-5-nitronicotinonitrile is a high-value chemical intermediate characterized by a trifecta of reactive functional groups. Its predictable and selective reactivity at the sulfur, nitrile,

and nitro positions provides a robust platform for synthetic chemists to generate diverse libraries of complex heterocyclic compounds. A thorough understanding of its tautomerism, spectroscopic properties, and chemical behavior, as detailed in this guide, is essential for unlocking its full potential in the pursuit of novel therapeutics and advanced materials.

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